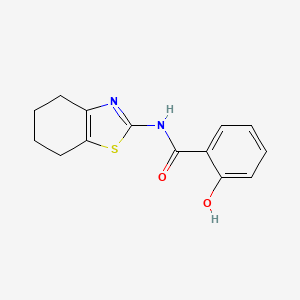

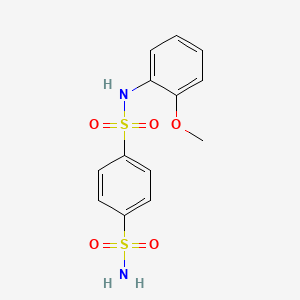

![molecular formula C15H10N2O7 B5639181 2-{[(4-carboxyphenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5639181.png)

2-{[(4-carboxyphenyl)amino]carbonyl}-3-nitrobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds closely related to 2-{[(4-carboxyphenyl)amino]carbonyl}-3-nitrobenzoic acid involves a variety of chemical reactions, including Fischer esterification, which is a straightforward method for preparing esters from carboxylic acids and alcohols under acidic conditions. A notable example is the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, achieved through a one-pot reaction, highlighting the compound's synthetic accessibility and the potential for further functionalization (Kam, Levonis, & Schweiker, 2020).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates a variety of hydrogen-bonding patterns, indicating the importance of functional groups in determining the overall structure and stability. For example, studies on molecular co-crystals and adducts involving nitrobenzoic acid derivatives reveal the formation of hydrogen-bonded networks, which are crucial for understanding the supramolecular architecture and its implications for the molecular structure of 2-{[(4-carboxyphenyl)amino]carbonyl}-3-nitrobenzoic acid (Wardell & Tiekink, 2011).

Chemical Reactions and Properties

Chemical reactions involving nitrobenzoic acid derivatives often include nucleophilic substitution, demonstrating the reactive nature of these compounds. The ability of nitro groups to undergo substitution reactions has been explored, with studies showing the selective substitution of nitro groups under certain conditions, highlighting the chemical versatility and reactivity of these molecules (Shevelev, Dalinger, & Cherkasova, 2001).

Physical Properties Analysis

The physical properties of compounds similar to 2-{[(4-carboxyphenyl)amino]carbonyl}-3-nitrobenzoic acid, such as melting points, solubility, and crystalline structure, are influenced by their molecular composition and the presence of functional groups. The crystalline structures of related compounds have been determined, providing insights into their stability and potential interactions in solid form (Boyarskiy, Fonari, Suwińska, & Simonov, 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity towards acids, bases, and nucleophiles, are crucial for understanding the behavior of 2-{[(4-carboxyphenyl)amino]carbonyl}-3-nitrobenzoic acid in various chemical environments. Studies on related compounds reveal their potential to undergo a range of chemical reactions, including esterification and nucleophilic substitution, indicating a rich chemistry that can be leveraged for further modifications and applications (Shiina, Ibuka, & Kubota, 2002).

Eigenschaften

IUPAC Name |

2-[(4-carboxyphenyl)carbamoyl]-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O7/c18-13(16-9-6-4-8(5-7-9)14(19)20)12-10(15(21)22)2-1-3-11(12)17(23)24/h1-7H,(H,16,18)(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYIAKCHJDTLEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Carboxyphenyl)carbamoyl]-3-nitrobenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

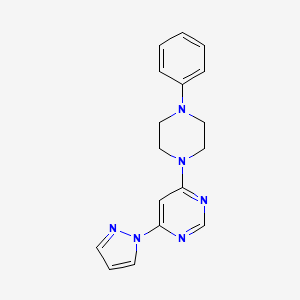

![ethyl ({5-[(dimethylamino)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)carbamate](/img/structure/B5639119.png)

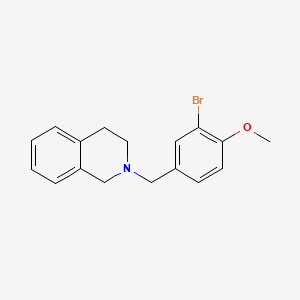

![ethyl 4-[2-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]-1-piperazinecarboxylate](/img/structure/B5639129.png)

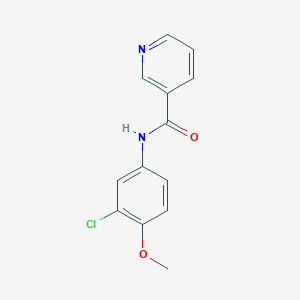

![methyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5639133.png)

![5-(5-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-furyl)-2-benzofuran-1(3H)-one](/img/structure/B5639146.png)

![N-[(2-aminopyridin-3-yl)methyl]-4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5639164.png)

![6-benzylidene-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5639174.png)

![9-(3-cyclohexen-1-ylcarbonyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5639180.png)

![(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5639187.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5639205.png)